4-(3-Hydroxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(3-Hydroxyphenyl)-4-oxobutanoic acid is an organic compound with a molecular structure that includes a hydroxyphenyl group and a ketobutanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the condensation of 3-hydroxybenzaldehyde with acetoacetic acid under acidic conditions, followed by cyclization and oxidation steps . Another method includes the use of 4-hydroxycinnamic acid as a starting material, which undergoes a series of reactions including hydrogenation and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of 4-(3-hydroxyphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Hydroxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-(3-Hydroxyphenyl)-4-oxobutanoic acid can be compared with similar compounds such as:
4-Hydroxyphenylacetic acid: Shares a similar phenyl structure but differs in its functional groups and biological activity.
3-(4-Hydroxyphenyl)propanoic acid: Another similar compound with a different carbon chain length and functional groups.
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6,11H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRZHQLWTDIFSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296943 | |
Record name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56872-07-2 | |
Record name | NSC112804 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-Hydroxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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